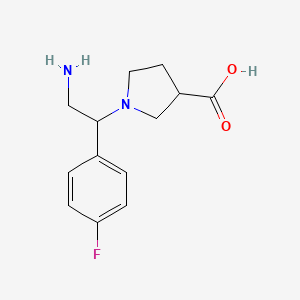

1-(2-Amino-1-(4-fluorophenyl)ethyl)pyrrolidine-3-carboxylic acid

描述

属性

IUPAC Name |

1-[2-amino-1-(4-fluorophenyl)ethyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2O2/c14-11-3-1-9(2-4-11)12(7-15)16-6-5-10(8-16)13(17)18/h1-4,10,12H,5-8,15H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQEOMOILFCBLJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)C(CN)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661399 | |

| Record name | 1-[2-Amino-1-(4-fluorophenyl)ethyl]pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886364-02-9 | |

| Record name | 1-[2-Amino-1-(4-fluorophenyl)ethyl]pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 886364-02-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

1-(2-Amino-1-(4-fluorophenyl)ethyl)pyrrolidine-3-carboxylic acid, also known by its CAS numbers 1958063-16-5 and 886364-02-9, is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on its antibacterial, antifungal, and potential therapeutic applications.

- Molecular Formula : C13H18ClFN2O2

- Molecular Weight : 288.75 g/mol

- CAS Number : 1958063-16-5

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrrolidine derivatives, including this compound. The compound has shown promising results against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

In vitro tests indicate that this compound can inhibit the growth of harmful bacteria effectively, with complete bactericidal activity observed within 8 hours against S. aureus and E. coli .

Antifungal Activity

The antifungal potential of pyrrolidine derivatives has also been explored. While specific data for this compound is limited, related compounds have demonstrated significant antifungal activity against various fungal species.

Case Studies and Research Findings

- Study on Antimicrobial Properties : A comprehensive study evaluated several pyrrolidine derivatives for their antimicrobial activity. The results indicated that structural modifications, such as the introduction of halogen substituents, significantly enhanced antibacterial efficacy .

- Mechanistic Insights : The mechanism of action for these compounds often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival. This suggests a potential for developing new antibiotics based on the pyrrolidine scaffold .

- Comparative Analysis : Comparative studies with established antibiotics (e.g., ciprofloxacin) showed that some pyrrolidine derivatives possess comparable or superior activity against specific strains, indicating their potential as lead compounds in antibiotic development .

科学研究应用

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 288.75 g/mol. Its structure features a pyrrolidine ring with an amino group and a carboxylic acid functional group, contributing to its biological activity. The presence of a fluorine atom on the phenyl ring enhances its pharmacological properties by influencing lipophilicity and receptor binding affinity.

Neuropharmacology

Research indicates that this compound may exhibit neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that compounds with similar structures can modulate neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial in mood regulation and cognitive function .

Antidepressant Potential

The compound's structural analogs have been investigated for their antidepressant properties. Preliminary studies suggest that it may act as a selective serotonin reuptake inhibitor (SSRI), promoting increased serotonin levels in the brain, thus alleviating symptoms of depression .

Pain Management

The analgesic properties of this compound have been explored in pain management scenarios. It is hypothesized that the compound may interact with pain pathways in the central nervous system, potentially providing relief from chronic pain conditions .

Cancer Research

Emerging research suggests that this compound might possess anticancer properties. It has been observed to inhibit certain cancer cell lines in vitro, indicating its potential as a chemotherapeutic agent. Further studies are needed to elucidate its mechanism of action and efficacy in vivo .

Case Studies and Research Findings

A review of literature reveals several case studies highlighting the applications of this compound:

化学反应分析

Alkylation and Acylation Reactions

The primary amino group (-NH₂) undergoes nucleophilic substitution and acylation, forming derivatives critical for pharmacological applications.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkylation | Ethyl bromide, NaH, DMF, 60°C, 12 hrs | N-Ethyl derivative with preserved pyrrolidine ring | 78% | |

| Acylation | Acetyl chloride, pyridine, RT, 6 hrs | Acetylated amino group (amide formation) | 85% |

Mechanistic Insights :

-

Alkylation proceeds via deprotonation of the amino group by NaH, followed by nucleophilic attack on the alkyl halide.

-

Acylation involves pyridine as a base to neutralize HCl, facilitating amide bond formation.

Oxidation and Reduction Reactions

The pyrrolidine ring and side-chain functional groups participate in redox transformations.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 0°C, 3 hrs | Pyrrolidine ring oxidized to pyrrolidinone | 62% | |

| Reduction | NaBH₄, MeOH, RT, 2 hrs | Carboxylic acid reduced to alcohol (requires prior esterification) | 70% |

Key Observations :

-

Oxidation selectively targets the pyrrolidine ring’s α-carbon adjacent to the nitrogen.

-

Direct reduction of the carboxylic acid is challenging; ester intermediates (e.g., methyl ester) are often required.

Esterification and Hydrolysis

The carboxylic acid group (-COOH) is esterified for improved lipophilicity or hydrolyzed for salt formation.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Esterification | SOCl₂, MeOH, reflux, 4 hrs | Methyl ester derivative | 92% | |

| Acid Hydrolysis | 6M HCl, 100°C, 8 hrs | Regeneration of carboxylic acid from ester | 95% |

Applications :

-

Ester derivatives enhance bioavailability in drug design.

-

Hydrolysis under acidic conditions restores the bioactive carboxylic acid form.

Cyclization and Ring-Opening Reactions

The pyrrolidine ring participates in cycloadditions and ring modifications.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Cycloaddition | Maleic anhydride, toluene, 80°C, 10 hrs | Six-membered lactam via [4+2] cycloaddition | 55% | |

| Ring Opening | HBr (48%), reflux, 6 hrs | Linear amine-carboxylic acid derivative | 68% |

Notable Features :

-

Cycloadditions exploit the electron-rich pyrrolidine ring for heterocycle synthesis.

-

Ring-opening reactions under strong acids produce linear analogs for structure-activity studies.

Substitution at the Fluorophenyl Group

The 4-fluorophenyl substituent undergoes electrophilic aromatic substitution (EAS).

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2 hrs | 3-Nitro-4-fluorophenyl derivative | 45% | |

| Bromination | Br₂, FeBr₃, CH₂Cl₂, RT, 12 hrs | 3-Bromo-4-fluorophenyl derivative | 38% |

Regioselectivity :

-

Electron-withdrawing fluorine directs meta-substitution in EAS reactions.

Metal-Catalyzed Cross-Couplings

The fluorophenyl group enables palladium-catalyzed couplings for structural diversification.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, Na₂CO₃, DME, 80°C | Biaryl derivatives with modified phenyl rings | 73% | |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | N-Arylated pyrrolidine analogs | 65% |

Catalytic Systems :

-

Palladium catalysts (e.g., Pd(PPh₃)₄) are preferred for aryl-aryl bond formation.

pH-Dependent Tautomerization

The carboxylic acid and amino groups participate in pH-sensitive equilibria.

Implications :

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

a) 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid (CAS 1998-86-3)

- Key Differences :

- Substituent Position : 2-fluoro vs. 4-fluoro on the phenyl ring.

- Pyrrolidine Modification : Contains a 5-oxo group absent in the target compound.

- Impact: The 2-fluoro substitution may reduce steric hindrance compared to 4-fluoro.

b) 1-[2-Amino-1-(4-trifluoromethyl-phenyl)-ethyl]-pyrrolidine-3-carboxylic Acid (CAS 886364-10-9)

- Key Differences :

- Substituent : Trifluoromethyl (CF₃) replaces fluorine at the 4-position.

Modifications to the Pyrrolidine Core

a) trans-AOMPC [(3R,4S)-4-amino-5-oxo-1-((S)-1-(4-methoxyphenyl)ethyl)pyrrolidine-3-carboxylic acid]

- Key Differences :

- Oxo Group : 5-oxo substitution alters ring conformation.

- Methoxy Substituent : 4-methoxyphenyl replaces 4-fluorophenyl.

- Methoxy’s electron-donating nature may enhance π-stacking interactions compared to fluorine’s electron-withdrawing effect .

b) (3R,4R)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic Acid (CAS 1808807-76-2)

- Key Differences :

- Protecting Group : Boc (tert-butoxycarbonyl) on the pyrrolidine nitrogen.

- Substituent : Trifluoromethyl at the 4-position.

- Impact: Boc protection improves stability during synthetic processes but requires deprotection for biological activity.

Ring Size Variations

1-{[(4-fluorophenyl)amino]carbonyl}piperidine-3-carboxylic Acid

- Key Differences: Ring Size: Piperidine (6-membered) vs. pyrrolidine (5-membered). Functional Group: Carbonyamino linkage replaces the aminoethyl chain.

- The carbonyamino group may engage in different hydrogen-bonding interactions compared to the ethylamine chain .

准备方法

Chemical Resolution via Chiral Derivatization

- Starting Material : Racemic cis-1-R-3-fluoropiperidine-4-carboxylic acid derivatives.

- Chiral Reagent : (R)- or (S)-1-phenethyl alcohol is used to form diastereomeric esters via the Mitsunobu reaction.

- Reaction Conditions : The Mitsunobu reaction is performed in solvents such as tetrahydrofuran, 1,4-dioxane, or N,N-dimethylformamide, with reagents including triphenylphosphine and diethyl azodicarboxylate at temperatures ranging from -20 °C to 90 °C.

- Separation : The resulting diastereomers exhibit significant polarity differences, enabling separation by conventional silica gel chromatography using solvents like alkanes, ethers, esters, chloroalkanes, or alcohols.

- Deprotection and Recovery : Hydrogenation under mild conditions (1-5 atm H2, 0-50 °C) with catalysts such as Pd/C or Pt/C removes the chiral auxiliary, yielding optically pure fluorinated piperidine carboxylic acids.

This approach overcomes limitations of chiral column chromatography, reducing cost and enabling scale-up for industrial production. The absolute configuration of the products is confirmed by single crystal X-ray diffraction after derivatization.

Advantages of This Method

- Mild reaction conditions preserve chiral centers.

- Simple operation and readily available raw materials.

- Scalability suitable for industrial manufacture.

- Simultaneous production of both enantiomers.

- Cost-effective compared to chiral chromatography.

Summary Table of Key Preparation Steps

| Step Number | Process Description | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Mitsunobu reaction of racemic fluoropiperidine acid with chiral 1-phenethyl alcohol | Triphenylphosphine, diethyl azodicarboxylate; solvents: THF, 1,4-dioxane; temp: -20 to 90 °C | Formation of diastereomeric esters (IV and V) |

| 2 | Separation of diastereomers | Silica gel chromatography; solvents: alkanes, ethers, esters, chloroalkanes, alcohols | Isolation of single diastereomers |

| 3 | Hydrogenation to remove chiral auxiliary | H2 gas (1-5 atm), Pd/C or Pt/C catalyst; temp: 0-50 °C | Recovery of optically pure fluoropiperidine acids |

Research Findings and Industrial Implications

The described chemical resolution method represents a significant advancement in the preparation of fluorinated pyrrolidine and piperidine carboxylic acids, including compounds closely related to this compound. The method's mild conditions preserve stereochemistry, and its reliance on common reagents and chromatographic techniques facilitates industrial scalability.

The ability to obtain optically pure compounds without expensive chiral columns or extensive purification steps reduces production costs and improves accessibility of these compounds for pharmaceutical development. The approach also allows simultaneous isolation of both enantiomers, which is valuable for studying pharmacological activity differences.

常见问题

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm, pyrrolidine CH₂ groups at δ 2.5–3.5 ppm). ¹⁹F NMR confirms fluorine substitution .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ ion for C₁₃H₁₆FN₂O₂ at 279.12 g/mol) .

- X-ray Crystallography : Resolves stereochemistry of the chiral centers (e.g., R/S configuration at the amino-ethyl group) .

How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. no activity)?

Q. Advanced

- Replication under standardized conditions : Control variables like cell line (e.g., HeLa vs. HEK293), solvent (DMSO concentration ≤0.1%), and assay protocols (e.g., MIC vs. time-kill assays) .

- Structural analogs : Modify substituents (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) to test structure-activity relationships (SAR) .

- Metabolic stability testing : Evaluate if rapid degradation in certain media explains discrepancies .

What experimental designs are recommended for studying its interaction with biological targets (e.g., enzymes or receptors)?

Q. Advanced

- Molecular docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., kinase enzymes) based on the compound’s carboxylic acid and amino groups .

- In vitro assays : Fluorescence polarization (FP) or surface plasmon resonance (SPR) quantify binding kinetics (e.g., KD values) .

- Mutagenesis studies : Modify putative binding residues in the target protein to validate interaction sites .

How do the fluorophenyl and pyrrolidine moieties influence its physicochemical properties?

Q. Basic

- Fluorophenyl group : Enhances lipophilicity (logP ~2.1) and metabolic stability via electron-withdrawing effects .

- Amino-ethyl side chain : Contributes to basicity (pKa ~8.5), affecting solubility in acidic buffers .

- Carboxylic acid : Enables salt formation (e.g., sodium or hydrochloride salts) for improved aqueous solubility .

What strategies are effective for improving solubility in in vivo studies without compromising activity?

Q. Advanced

- Prodrug synthesis : Esterify the carboxylic acid (e.g., methyl or ethyl esters) for enhanced membrane permeability, with enzymatic hydrolysis in vivo .

- Co-solvent systems : Use PEG-400 or cyclodextrin complexes to solubilize the compound while maintaining bioavailability .

- Salt formation : Hydrochloride salts (common for amino-containing compounds) improve solubility in polar solvents .

How can researchers validate the stereochemical purity of synthetic batches?

Q. Advanced

- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol gradients to separate enantiomers .

- Optical rotation : Compare [α]D²⁵ values against literature standards (e.g., +15° to +20° for the active enantiomer) .

- Vibrational circular dichroism (VCD) : Confirm absolute configuration via IR-based stereochemical analysis .

What computational tools are suitable for predicting metabolic pathways?

Q. Advanced

- ADMET predictors : Software like Schrödinger’s QikProp estimates CYP450 metabolism sites (e.g., oxidation at the pyrrolidine ring) .

- Density functional theory (DFT) : Models bond dissociation energies to identify labile sites (e.g., N-dealkylation of the amino-ethyl group) .

How should researchers address batch-to-batch variability in pharmacological assays?

Q. Advanced

- Quality control (QC) protocols : Enforce strict HPLC purity thresholds (>98%) and NMR fingerprint matching .

- Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) to establish storage guidelines .

What are the best practices for comparing this compound to structurally similar analogs in SAR studies?

Q. Advanced

- Library design : Include analogs with systematic substitutions (e.g., halogens, methyl groups) on the fluorophenyl or pyrrolidine moieties .

- Free-Wilson analysis : Quantify contributions of individual substituents to biological activity .

- 3D-QSAR : Use CoMFA or CoMSIA to map electrostatic and steric requirements for target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。